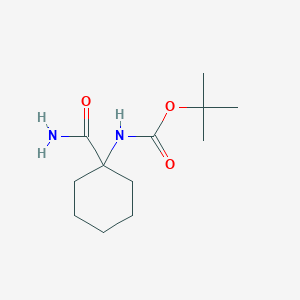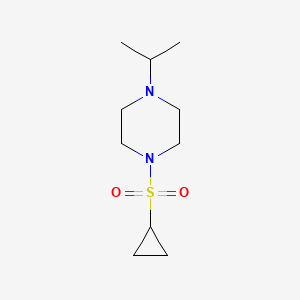
1-(Cyclopropylsulfonyl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylsulfonyl)-4-isopropylpiperazine, also known as CSPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPIP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action is still being studied.
Applications De Recherche Scientifique
Alkaloid Derivatives from Fungi
Penicisulfuranols, alkaloids derived from the mangrove endophytic fungus Penicillium janthinellum, represent a unique class of compounds related to 1-(Cyclopropylsulfonyl)-4-isopropylpiperazine. These alkaloids exhibit notable properties, including unusual sulfur atoms positions and cytotoxicity against certain cell lines (Zhu et al., 2017).
Corrosion Inhibition
Heterocyclic diazoles, which are structurally related to 1-(Cyclopropylsulfonyl)-4-isopropylpiperazine, have been studied for their potential as corrosion inhibitors. These compounds demonstrate efficacy in reducing iron corrosion in acidic environments, a finding relevant to industrial applications (Babić-Samardžija et al., 2005).
HIV-1 Replication Inhibition
Bisheteroarylpiperazines, closely related to 1-(Cyclopropylsulfonyl)-4-isopropylpiperazine, have shown potent inhibitory effects on HIV-1 replication. One such compound, U-90152, inhibits HIV-1 reverse transcriptase and demonstrates significant activity against HIV-1 variants resistant to other treatments (Dueweke et al., 1993).
Oxidized Derivatives as Antishock Agents
The preparation of oxidized derivatives of related compounds, such as 1-ethylsulfonyl-4-ethylpiperazine, highlights the potential of these derivatives as antishock agents. This research provides a pathway for synthesizing various derivatives with potential therapeutic applications (Foye & Fedor, 1959).
Neuroblastoma Cell Apoptosis
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, a protein kinase inhibitor, induces apoptosis in human neuroblastoma cells, suggesting potential for cancer treatment. The mechanism appears to involve a p53-dependent pathway, a key factor in cell cycle regulation (Ronca et al., 1997).
Prostacyclin Receptor Agonists
Compounds like NS-304 demonstrate potent agonist activity for the prostacyclin receptor, with potential therapeutic applications in vascular disorders. This research underscores the significance of these compounds in developing new treatments for diseases like pulmonary arterial hypertension (Kuwano et al., 2007).
Topoisomerase II Inhibition
Derivatives of bis(2,6-dioxopiperazine) are inhibitors of mammalian type II DNA topoisomerase, showing promise as antitumor agents. These compounds provide insight into novel mechanisms of action in cancer treatment (Tanabe et al., 1991).
Diketopiperazines in Antibacterial Applications
Research into diketopiperazines, including those containing a prolinyl unit, has revealed their potential antibacterial properties. These findings contribute to the development of new antibacterial agents (Jhaumeer-Laulloo et al., 2004).
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-9(2)11-5-7-12(8-6-11)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSOHIQCFQWBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)
![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)

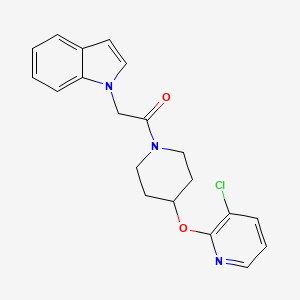
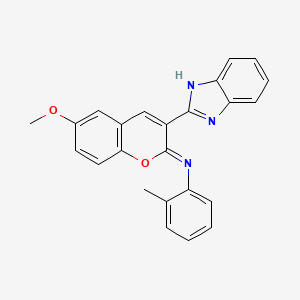
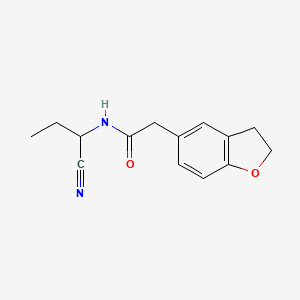
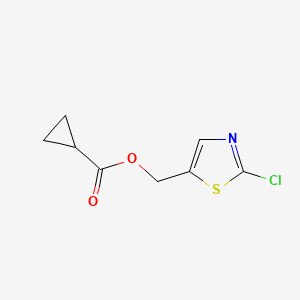
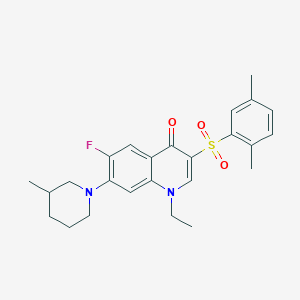
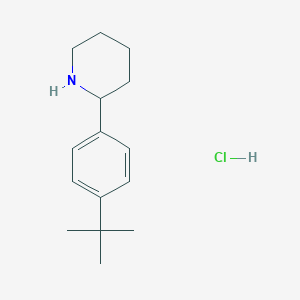
![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)
